3-Phenylpropyl 5-oxoprolinate
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Overview
Description
Preparation Methods
The synthesis of 3-Phenylpropyl 5-oxoprolinate involves several steps. One common method includes the reaction of 3-phenylpropylamine with 5-oxoproline under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining quality and efficiency .
Chemical Reactions Analysis
3-Phenylpropyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Phenylpropyl 5-oxoprolinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Phenylpropyl 5-oxoprolinate can be compared with other similar compounds, such as:
5-oxoproline: An intermediate metabolite in the glutathione cycle.
3-phenylpropanol: Used in foods, beverages, and cosmetics as a fragrance ingredient.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60555-56-8 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-phenylpropyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-9-8-12(15-13)14(17)18-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
SOIVJGYTVHDYQH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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